N-(3,4-dimethylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-(3-fluorophenyl)-2-methoxyethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O3/c1-12-7-8-16(9-13(12)2)22-19(24)18(23)21-11-17(25-3)14-5-4-6-15(20)10-14/h4-10,17H,11H2,1-3H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCOJKWFQTVYDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2=CC(=CC=C2)F)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide typically involves the reaction of 3,4-dimethylaniline with 3-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with oxalyl chloride to form the final oxalamide compound. The reaction conditions often include solvents like dichloromethane and temperatures ranging from room temperature to reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxalamide to amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(3,4-dimethylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-N'-[2-(3-fluorophenyl)-2-methoxyethyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Functional Group Variations
The ethanediamide core (N–C(=O)–C(=O)–N) is shared among analogs, but substituent variations significantly alter properties:
A. N-(3,4-Difluorophenyl)-N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]ethanediamide
- Substituents: N-(3,4-difluorophenyl): Fluorine atoms at 3- and 4-positions enhance electronegativity and lipophilicity compared to methyl groups in the target compound. N′-[2-(dimethylamino)-2-(3-thienyl)ethyl]: A dimethylamino group (electron-donating) and thienyl heterocycle (aromatic, sulfur-containing) replace the methoxyethyl and 3-fluorophenyl groups.
- Key Differences: Electronic Effects: Fluorine vs. methyl substituents alter electron distribution; thienyl vs. Solubility: Dimethylamino and thienyl groups may increase polarity compared to the target’s methoxy-fluorophenyl chain.
B. N-[(2,4-Dimethoxyphenyl)methyl]-N'-[2-(pyridinyl)ethyl]ethanediamide
- Substituents :
- N-[(2,4-dimethoxyphenyl)methyl] : Methoxy groups at 2- and 4-positions provide strong electron-donating effects and enhanced solubility.
- N'-[2-(pyridinyl)ethyl] : A pyridine ring introduces basicity and hydrogen-bonding capability.
- Key Differences :
- Polarity : Pyridine and dimethoxyphenyl groups increase hydrophilicity relative to the target’s dimethylphenyl and fluorophenyl substituents.
- Bioactivity : Pyridine’s nitrogen may facilitate binding to metalloenzymes or receptors.
C. Pesticide-Related Amides (e.g., 2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide)
- Core Structure : Acetamide (N–C(=O)–CH3) vs. ethanediamide.
- Substituents : Chlorine (electron-withdrawing) and dimethylphenyl groups.
- Key Differences :
- Reactivity : Acetamide’s simpler structure may reduce steric hindrance but limit functional diversity.
- Applications : Chlorine substituents are common in herbicides, suggesting the target’s fluorine could offer similar bioactivity with improved environmental stability.
Substituent Effects on Physicochemical Properties
Research Findings and Inferences
Fluorine vs. Chlorine : Fluorine in the target compound may enhance metabolic stability compared to chlorine in pesticide analogs, reducing toxicity .
Methoxy vs. Dimethylamino: The target’s methoxy group improves water solubility relative to Analog A’s dimethylamino group, which could increase bioavailability .
Thienyl vs. Fluorophenyl : Analog A’s thienyl group enables sulfur-mediated interactions (e.g., covalent bonding), whereas the target’s fluorophenyl favors hydrophobic and dipole interactions .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Condensation of 3,4-dimethylphenylamine with ethyl oxalyl chloride under anhydrous conditions (dichloromethane, 0–5°C, 2 hours) to form the primary amide intermediate .
- Step 2 : Reaction of the intermediate with 2-(3-fluorophenyl)-2-methoxyethylamine in the presence of carbodiimide coupling agents (e.g., EDC/HOBt) in DMF at room temperature for 12–24 hours .
- Optimization : Yield improvements (>75%) are achieved by controlling stoichiometry (1:1.2 molar ratio of amine to intermediate), using molecular sieves to scavenge water, and purifying via column chromatography (ethyl acetate/hexane gradient) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm regiochemistry (e.g., methoxy singlet at δ 3.3–3.5 ppm; fluorophenyl aromatic signals at δ 6.8–7.2 ppm) .
- HPLC-MS : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~415) .
- FT-IR : Stretching vibrations for amide C=O (~1650–1680 cm⁻¹) and methoxy C-O (~1250 cm⁻¹) .
Q. How can initial bioactivity screening be designed for this compound?
- Methodological Answer :
- Enzyme inhibition assays : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates (IC₅₀ determination via dose-response curves) .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure and EC₅₀ calculations .
- Solubility : Use shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can computational modeling predict this compound’s binding affinity to biological targets?
- Methodological Answer :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to simulate interactions with target proteins (e.g., GPCRs). Focus on fluorophenyl and methoxy groups as key pharmacophores .
- MD simulations : GROMACS for 100 ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å indicates stable binding) .
- QSAR models : Train on analogs (e.g., from ) to correlate substituent electronegativity (fluorine) with bioactivity .
Q. How can structure-activity relationship (SAR) studies elucidate critical functional groups?
- Methodological Answer :
- Analog synthesis : Replace 3-fluorophenyl with chloro or methoxy groups to evaluate halogen/electron-donor effects on potency .
- Methoxy deletion : Synthesize des-methoxy variant to test hydrogen-bonding contributions to target engagement .
- Bioassay comparison : Test analogs in parallel using standardized enzyme assays (e.g., IC₅₀ shifts >10-fold highlight critical groups) .
Q. How to resolve contradictions in biological data across studies (e.g., divergent IC₅₀ values)?
- Methodological Answer :
- Orthogonal assays : Validate enzyme inhibition using both fluorescence-based and radiometric methods to rule out assay interference .
- Batch analysis : Compare purity (HPLC) and stereochemistry (chiral chromatography) of compound batches to identify variability sources .
- Meta-analysis : Aggregate data from structurally similar compounds (e.g., ) to identify trends in substituent effects .
Q. What strategies improve metabolic stability for in vivo applications?
- Methodological Answer :
- Liver microsome assays : Incubate with human/rat microsomes (37°C, NADPH) to identify metabolic hotspots (e.g., methoxy demethylation) .
- Stabilization : Introduce deuterium at labile positions (e.g., methoxy methyl) to slow CYP450-mediated degradation .
- Prodrug design : Mask amide groups as ester prodrugs to enhance oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
